Cas no 286932-78-3 (4-chloro-2,5-difluorobenzene-1-sulfonyl chloride)
4-chloro-2,5-difluorobenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonyl chloride, 4-chloro-2,5-difluoro-
- 4-Chloro-2,5-difluorobenzenesulfonyl chloride
- 4-chloro-2,5-difluorobenzenesulphonyl chloride
- PC3922
- 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride
- 286932-78-3
- CS-0133065
- PS-10807
- J-017195
- 4-chloranyl-2,5-bis(fluoranyl)benzenesulfonyl chloride
- AKOS006223178
- A819536
- MFCD02091386
- SCHEMBL1501202
- DTXSID50378524
- 4-Chloro-2,5-difluorobenzenesulfonyl chloride, AldrichCPR
- FT-0676158
- 4-CHLORO-2,5-DIFLUOROBENZENESULFONYLCHLORIDE
- EN300-1611956
- 4-chloro-2,5-difluoro-benzenesulfonyl Chloride
- DB-067967
-
- MDL: MFCD02091386
- Inchi: 1S/C6H2Cl2F2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H
- InChI Key: RONRQDJNXCXAOU-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(C(=CC=1F)Cl)F)(=O)=O
Computed Properties
- Exact Mass: 245.91200
- Monoisotopic Mass: 245.9120622g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- PSA: 42.52000
- LogP: 3.62650
4-chloro-2,5-difluorobenzene-1-sulfonyl chloride Security Information
- Hazard Statement: Corrosive
- Hazardous Material transportation number:UN 3261
- Hazard Category Code: 34
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
- HazardClass:CORROSIVE
4-chloro-2,5-difluorobenzene-1-sulfonyl chloride Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-chloro-2,5-difluorobenzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 005516-1g |
4-Chloro-2,5-difluorobenzenesulfonyl chloride |
286932-78-3 | 98% | 1g |
£32.00 | 2022-03-01 | |
| Fluorochem | 005516-5g |
4-Chloro-2,5-difluorobenzenesulfonyl chloride |
286932-78-3 | 98% | 5g |
£128.00 | 2022-03-01 | |
| TRC | C386368-10mg |
4-Chloro-2,5-Difluorobenzenesulfonyl Chloride |
286932-78-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C386368-50mg |
4-Chloro-2,5-Difluorobenzenesulfonyl Chloride |
286932-78-3 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C386368-100mg |
4-Chloro-2,5-Difluorobenzenesulfonyl Chloride |
286932-78-3 | 100mg |
$ 80.00 | 2022-06-06 | ||
| Apollo Scientific | PC3922-250mg |
4-Chloro-2,5-difluorobenzenesulphonyl chloride |
286932-78-3 | 95% | 250mg |
£190.00 | 2025-02-21 | |
| Apollo Scientific | PC3922-1g |
4-Chloro-2,5-difluorobenzenesulphonyl chloride |
286932-78-3 | 95% | 1g |
£450.00 | 2025-02-21 | |
| abcr | AB152887-1 g |
4-Chloro-2,5-difluorobenzenesulfonyl chloride; 97% |
286932-78-3 | 1 g |
€78.10 | 2023-07-20 | ||
| eNovation Chemicals LLC | Y1245356-5g |
Benzenesulfonyl chloride, 4-chloro-2,5-difluoro- |
286932-78-3 | 98% | 5g |
$545 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1245356-1g |
Benzenesulfonyl chloride, 4-chloro-2,5-difluoro- |
286932-78-3 | 98% | 1g |
$300 | 2025-02-19 |
4-chloro-2,5-difluorobenzene-1-sulfonyl chloride Suppliers
4-chloro-2,5-difluorobenzene-1-sulfonyl chloride Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride
Introduction to 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride (CAS No. 286932-78-3)
4-chloro-2,5-difluorobenzene-1-sulfonyl chloride, identified by its CAS number 286932-78-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The presence of both chlorine and fluorine substituents on the benzene ring introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structural features of 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride make it particularly useful in the development of pharmaceuticals, agrochemicals, and materials science. The sulfonyl chloride group is a well-known leaving group in nucleophilic substitution reactions, enabling the facile introduction of various functional groups into the molecule. Additionally, the electron-withdrawing nature of the sulfonyl group enhances the reactivity of the aromatic ring, facilitating further functionalization at positions ortho and para to the sulfonyl group.
In recent years, there has been a surge in research focused on halogenated aromatic compounds due to their broad spectrum of applications. Specifically, 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride has been explored in the synthesis of novel heterocyclic compounds, which are increasingly recognized for their biological activity. For instance, studies have demonstrated its utility in constructing fused ring systems such as pyrazoles and triazines, which are known to exhibit potent pharmacological properties.
One of the most compelling aspects of 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride is its role as a key intermediate in the preparation of sulfonamide derivatives. Sulfonamides are a class of compounds that have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The ability to efficiently introduce a sulfonyl chloride group into a benzene ring provides a straightforward route to synthesizing sulfonamides, which can then be further modified to achieve desired biological activities.
The influence of fluorine substituents on the electronic properties of aromatic rings is another area where 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride plays a crucial role. Fluorine atoms are known to be powerful electron-withdrawing groups that can modulate the reactivity and selectivity of chemical transformations. This has led to investigations into using this compound as a building block for designing more potent and selective drug candidates. For example, fluorinated sulfonamides have shown enhanced binding affinity to biological targets compared to their non-fluorinated counterparts.
Recent advancements in computational chemistry have also highlighted the importance of 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride in drug design. Molecular modeling studies have revealed that the presence of both chlorine and fluorine atoms can optimize interactions with biological targets by influencing both hydrophobicity and electronic distribution. These insights have guided researchers in designing novel sulfonamide-based drugs with improved pharmacokinetic profiles.
The synthesis of 4-chloro-2,5-difluorobenzene-1-sulfonyl chloride itself is an intriguing process that showcases modern synthetic methodologies. Traditional approaches often involve multi-step sequences involving chlorination and fluorination reactions. However, recent developments have enabled more efficient synthetic routes, such as electrochemical fluorination and transition-metal-catalyzed cross-coupling reactions. These advances not only improve yield but also reduce waste, aligning with the growing emphasis on green chemistry principles.
In conclusion,4-chloro-2,5-difluorobenzene-1-sulfonyl chloride (CAS No. 286932-78-3) represents a significant advancement in synthetic chemistry with far-reaching implications for pharmaceutical development. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to design novel bioactive molecules. As our understanding of halogenated aromatic compounds continues to evolve,4-chloro-2,5-difluorobenzene-1-sulfonyl chloride is poised to remain at the forefront of medicinal chemistry research.
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